6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-7-9-16(10-8-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBSUNNXNXZCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The 2-methylbenzyl and p-tolyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The antiviral activity of triazolopyrimidinones is highly dependent on substituents at positions 3 and 6:
- MADTP-314 : Features a 3-(3′-acetylphenyl) group at position 3 and a methyl group at position 4. This compound demonstrated EC₅₀ values of ~0.5 µM against CHIKV, with a selectivity index (SI) >100 . The meta-acetylphenyl group at position 3 is critical for binding to nsP1 .
- Compound 2 () : Substituted with an ethyl group at position 5 and a meta-aryl group at position 3, it showed enhanced potency (EC₅₀: 0.2 µM) compared to earlier analogs, underscoring the importance of position 5 modifications .
- 6-(2-methylbenzyl)-3-(p-tolyl)-...: The para-tolyl group at position 3 deviates from the optimal meta-substitution pattern observed in MADTP-314 and Compound 2.
- 3-(2-Hydroxyphenyl) analog () : A hydroxyphenyl substituent at position 3 resulted in lower activity (EC₅₀ >10 µM), indicating electron-withdrawing or bulky groups at this position diminish potency .
Antiviral Activity and Selectivity
Note: Data for 6-(2-methylbenzyl)-3-(p-tolyl)-...
The para-tolyl group in the target compound likely reduces nsP1 binding efficiency compared to meta-substituted analogs like MADTP-314. However, its 2-methylbenzyl group at position 6—a feature absent in other analogs—may enhance membrane permeability or metabolic stability, partially offsetting the lower potency . Selectivity indices for this class generally exceed 50, with minimal activity against related Togaviridae viruses (e.g., Sindbis virus), highlighting nsP1-specific targeting .
Mechanism of Action and Resistance Profiles
All 3-aryl-triazolopyrimidinones inhibit CHIKV by disrupting nsP1’s enzymatic functions. Resistance mutations in nsP1, such as P34S and T246A, have been reported for MADTP-series compounds, suggesting a shared binding site . The target compound is expected to exhibit similar resistance mechanisms due to structural homology.
Biological Activity
The compound 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazolo-pyrimidine core with various substituents that influence its biological activity. The presence of both methylbenzyl and p-tolyl groups contributes to its lipophilicity and ability to interact with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with similar structural features showed IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | TBD |
| 3d | HeLa | 38 |
| 3d | A549 | 43 |
| CA-4 | A549 | 0.18 |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. For example, compound 3d was noted to inhibit tubulin polymerization with an IC50 of 0.45 µM , significantly affecting cell cycle progression by blocking cells in the G2/M phase and inducing apoptosis through the intrinsic pathway .
Apoptosis Induction
The induction of apoptosis is a critical aspect of the biological activity of these compounds. Evidence from in vitro studies indicates that they can activate caspase pathways leading to programmed cell death. This was further validated by mitochondrial depolarization assays that confirmed the intrinsic apoptotic pathway's involvement .
Structure-Activity Relationship (SAR)
The structural modifications on the triazolopyrimidine scaffold play a vital role in determining the biological activity. The presence of specific substituents at certain positions has been shown to enhance potency:
- p-Toluidino moiety : Enhances binding affinity to tubulin.
- Trimethoxyphenyl ring : Contributes significantly to antiproliferative activity.
Table 2: Structure-Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| p-Toluidino | 2 | Increased potency |
| Trimethoxyphenyl | 7 | Enhanced antiproliferation |
Case Studies
- In Vivo Efficacy : In vivo studies using zebrafish models demonstrated that compound 3d effectively reduced tumor mass in xenograft models without exhibiting toxicity to the host organism .
- Comparative Studies : When compared to established agents like CA-4, certain derivatives showed superior antiproliferative effects against specific cancer cell lines, highlighting their potential as therapeutic agents .
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Toxicity Screening : Perform Ames test (mutagenicity) and zebrafish embryo toxicity assays prior to in vivo work .
- Lab Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritant properties of triazolo-pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
